Arfendazam

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Arfendazam is a compound belonging to the benzodiazepine class of drugs. It is a 1,5-benzodiazepine, with nitrogen atoms located at positions 1 and 5 of the diazepine ring. This compound is closely related to other 1,5-benzodiazepines such as clobazam. This compound exhibits sedative and anxiolytic effects, although it is a partial agonist at gamma-aminobutyric acid A receptors, resulting in relatively mild sedative effects and muscle relaxant effects only at very high doses .

Vorbereitungsmethoden

The synthesis of 1,5-benzodiazepine derivatives, including Arfendazam, can be achieved through various methods. One notable method involves the condensation of o-phenylenediamine with a variety of ketones using nano-γ-Fe2O3–SO3H as a catalyst under microwave irradiation and solvent-free conditions. This method is advantageous due to its alignment with green chemistry principles, offering a facile and rapid reaction, no solvent use, easy separation of products, and good to excellent yields . Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Arfendazam undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Wissenschaftliche Forschungsanwendungen

Arfendazam has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the properties and reactions of benzodiazepines. In biology and medicine, this compound is studied for its sedative and anxiolytic effects, as well as its potential use in treating anxiety disorders and insomnia. In industry, it is used in the development of new pharmaceuticals and as a standard for quality control .

Wirkmechanismus

Arfendazam exerts its effects by acting as a partial agonist at gamma-aminobutyric acid A receptors. This interaction enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedative and anxiolytic effects. The compound produces an active metabolite, lofendazam, which is thought to contribute to its overall effects .

Vergleich Mit ähnlichen Verbindungen

Arfendazam is most closely related to other 1,5-benzodiazepines such as clobazam. Compared to clobazam, this compound has a milder sedative effect due to its partial agonist activity at gamma-aminobutyric acid A receptors. Other similar compounds include diazepam, lorazepam, and alprazolam, which are all benzodiazepines but differ in their chemical structure and pharmacological effects .

Biologische Aktivität

Arfendazam, a designer benzodiazepine, has garnered attention due to its potential biological activity, particularly in relation to the central nervous system (CNS). This compound is part of a broader class of substances that interact with various neurotransmitter systems, primarily the gamma-aminobutyric acid (GABA) receptors and opioid receptors. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

This compound primarily acts as a modulator of the GABA-A receptor, which plays a significant role in inhibitory neurotransmission in the brain. By enhancing GABAergic activity, this compound can produce sedative, anxiolytic, and anticonvulsant effects. Additionally, computational studies suggest that this compound may also interact with opioid receptors, potentially complicating its pharmacodynamics and increasing the risk of adverse effects.

Biological Activity Data

Recent studies have employed various methodologies, including molecular docking and quantitative structure-activity relationship (QSAR) models, to predict the binding affinity of this compound to GABA-A and opioid receptors. The findings indicate that:

- Binding Affinity : this compound displays significant binding affinity towards GABA-A receptors, comparable to established benzodiazepines like diazepam.

- Opioid Receptor Interaction : Preliminary data suggest that this compound may act as a partial agonist at mu-opioid receptors, which could enhance its sedative properties but also raises concerns regarding respiratory depression and dependency.

Table 1: Binding Affinity of this compound Compared to Other Compounds

| Compound | GABA-A Binding Affinity (kcal/mol) | Mu-Opioid Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | -9.5 | -8.4 |

| Diazepam | -9.7 | N/A |

| Fluloprazolam | -8.9 | -8.6 |

Case Studies

A review of case studies involving benzodiazepines provides insights into the clinical implications of compounds similar to this compound:

- Case Study 1 : A patient treated with a benzodiazepine analog experienced significant sedation but also reported episodes of respiratory depression when combined with opioids.

- Case Study 2 : In a cohort study assessing panic disorder treatments, benzodiazepines showed efficacy in reducing anxiety symptoms but were associated with higher dropout rates due to adverse effects.

These cases underscore the importance of monitoring patients for potential side effects when prescribing compounds like this compound.

Research Findings

Recent research highlights the dual action of designer benzodiazepines on both GABAergic and opioid systems:

- Safety Profile : The interaction with opioid receptors may increase the risk of tolerance and dependence, similar to traditional opioids.

- Therapeutic Potential : While this compound shows promise for treating anxiety and seizure disorders, its safety profile necessitates further investigation.

Eigenschaften

CAS-Nummer |

37669-57-1 |

|---|---|

Molekularformel |

C18H17ClN2O3 |

Molekulargewicht |

344.8 g/mol |

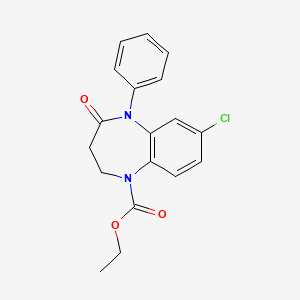

IUPAC-Name |

ethyl 7-chloro-4-oxo-5-phenyl-2,3-dihydro-1,5-benzodiazepine-1-carboxylate |

InChI |

InChI=1S/C18H17ClN2O3/c1-2-24-18(23)20-11-10-17(22)21(14-6-4-3-5-7-14)16-12-13(19)8-9-15(16)20/h3-9,12H,2,10-11H2,1H3 |

InChI-Schlüssel |

NXJWVCHVPUCWJS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Kanonische SMILES |

CCOC(=O)N1CCC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Aussehen |

Solid powder |

Key on ui other cas no. |

37669-57-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Arfendazam |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.